Lipophilicity Enhancement by C-5 Bromination
The C-5 bromo substitution in 5-bromo-3,4-dihydroisoquinolin-1(2H)-one substantially increases lipophilicity compared to the unsubstituted 3,4-dihydroisoquinolin-1(2H)-one parent scaffold. This class-level inference is based on predicted LogP values: the brominated target compound exhibits a LogP of 1.81 [1], while the unsubstituted parent scaffold (3,4-dihydroisoquinolin-1(2H)-one, CAS 1196-38-9) has a predicted LogP of approximately -0.4 [2]. The >2 log unit increase represents a >100-fold shift in octanol-water partition coefficient, directly impacting membrane permeability and ADME properties in downstream applications.
| Evidence Dimension | Lipophilicity (LogP, predicted) |
|---|---|
| Target Compound Data | LogP = 1.81 |
| Comparator Or Baseline | 3,4-dihydroisoquinolin-1(2H)-one (CAS 1196-38-9): LogP = -0.4 |
| Quantified Difference | ΔLogP = +2.21 (100-fold increase in lipophilicity) |
| Conditions | Predicted LogP values from chemical property databases |
Why This Matters
A >2 LogP unit difference translates to a >100-fold shift in lipophilicity, profoundly affecting membrane permeability, protein binding, and metabolic stability, making the brominated compound suitable for hydrophobic binding pockets where the unsubstituted parent would be unsuitable.
- [1] HZBP. 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one, 99% (CAS 1109230-25-2) - LogP data. View Source
- [2] PubChem. 3,4-Dihydroisoquinolin-1(2H)-one (CAS 1196-38-9). View Source
